3,4,5-Trifluoro-2-hydroxybenzaldehyde
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Overview
Description
3,4,5-Trifluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3F3O2 It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluoro-2-hydroxybenzaldehyde typically involves the fluorination of 2-hydroxybenzaldehyde. One common method includes the use of trifluoromethylating agents under controlled conditions to introduce the fluorine atoms at the desired positions on the benzene ring. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and reactors designed to handle the exothermic nature of the reactions. The process is optimized to achieve high yields and purity of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluoro-2-hydroxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, and various substituted benzaldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5-Trifluoro-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,4,5-Trifluoro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This can lead to the modulation of enzyme activities, inhibition of microbial growth, and other biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluorobenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxy-4-(trifluoromethyl)benzaldehyde: Similar structure but with different positioning of the fluorine atoms, leading to variations in reactivity and applications.
3,5-Dibromo-4-hydroxybenzaldehyde: Contains bromine atoms instead of fluorine, resulting in different chemical properties and uses.
Uniqueness
3,4,5-Trifluoro-2-hydroxybenzaldehyde is unique due to the specific arrangement of fluorine atoms and the hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research.
Properties
IUPAC Name |
3,4,5-trifluoro-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIGMBRBOJKVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502762-96-1 |
Source
|
Record name | 3,4,5-trifluoro-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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